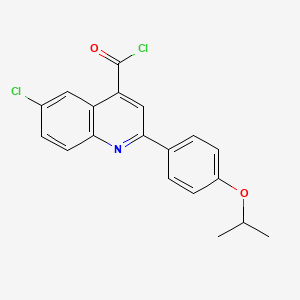
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C21H19Cl2NO . It is closely related to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride is defined by its molecular formula, C21H19Cl2NO . The average mass of the molecule is 372.288 Da, and the monoisotopic mass is 371.084381 Da .Physical And Chemical Properties Analysis
The molecular weight of 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride is 353.84 . The molecular formula is C21H20ClNO2 .Wissenschaftliche Forschungsanwendungen
Reactions with Thionyl Chloride and Formation of Novel Derivatives : 4-Methylquinolines, which are structurally similar to the chemical , react with thionyl chloride to form 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes. These products have specific reactions with various reagents, indicating potential applications in creating new chemical compounds (Al-Shaar et al., 1988).
Photophysical Properties and Computational Investigations : Studies involving tricarbonylrhenium(I) complexes based on bidentate heterocyclic N–N ligands, including 4-methylquinoline derivatives, showcase significant insights into the photophysical properties of these compounds. This research highlights potential applications in materials science and photophysics (Albertino et al., 2007).
Lithium Chloride-Induced Dissociation in Organic Chemistry : The study of lithium chloride-induced solvolysis in compounds like 8-methylquinoline highlights its utility in organic synthesis and the exploration of reaction mechanisms (Ryabov, 1984).
Synthesis and Characterization of Novel Derivatives : Research involving reactions of thionyl chloride with compounds structurally similar to 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride, such as the synthesis of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives, has been documented. This showcases the compound's role in creating new pharmaceutical or material science compounds (Navabeh & Seyed Marziyeh, 2015).
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-12(2)10-14-4-6-15(7-5-14)19-11-17(21(23)25)16-8-9-18(22)13(3)20(16)24-19/h4-9,11-12H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDFVNSZUSAILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)












